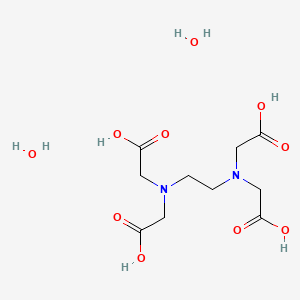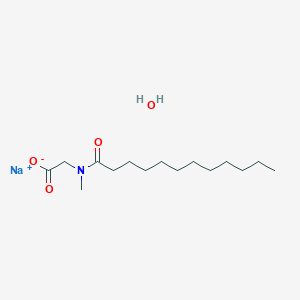
Iodonitrotetrazolium chloride;p-Iodonitrotetrazolium Violet
Übersicht
Beschreibung
Iodonitrotetrazolium chloride, also known as p-Iodonitrotetrazolium Violet, is a tetrazolium dye precursor that forms a purple formazan dye upon reduction. It is widely used in various biochemical assays due to its ability to act as an electron acceptor. The compound has the chemical formula C19H13ClIN5O2 and a molecular weight of 505.70 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodonitrotetrazolium chloride can be synthesized through the reaction of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride with appropriate reagents under controlled conditions. The compound is typically recrystallized from water, aqueous ethanol, or ethanol/ether mixtures. Alternatively, it can be dissolved in the minimum volume of ethanol and precipitated by adding ether, or dissolved in hot water, filtered, and precipitated by adding concentrated hydrochloric acid .
Industrial Production Methods: Industrial production of iodonitrotetrazolium chloride involves large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high purity and yield. The compound is then purified and dried for commercial use .
Types of Reactions:
Oxidation: The compound can be oxidized under specific conditions, although this is less common in practical applications.
Common Reagents and Conditions:
Reduction: Commonly involves the use of dehydrogenases and other reducing agents in biochemical assays.
Oxidation: May involve oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Iodonitrotetrazolium chloride is extensively used in scientific research due to its role as an electron acceptor in colorimetric assays. It is employed in the following areas:
Biochemistry: Used in assays for dehydrogenases such as lactate dehydrogenase, xanthine dehydrogenase, and succinate dehydrogenase
Cell Biology: Utilized for staining cells and assessing cell viability and metabolic activity.
Medical Research: Applied in diagnostic assays to measure enzyme activity and detect metabolic disorders.
Industrial Applications: Used in the production of diagnostic kits and reagents for biochemical assays.
Wirkmechanismus
Iodonitrotetrazolium chloride acts as an electron acceptor in biochemical assays. Upon reduction by dehydrogenases, it forms a purple formazan dye, which is insoluble in water and can be visually detected or measured spectrophotometrically. This reduction process involves the transfer of electrons from the enzyme to the tetrazolium compound, resulting in the formation of the colored formazan product .
Vergleich Mit ähnlichen Verbindungen
Nitrotetrazolium Blue Chloride: Another tetrazolium compound used in similar assays but forms a blue formazan dye.
2,3,5-Triphenyltetrazolium Chloride: Forms a red formazan dye and is used in viability assays.
5-Cyano-2,3-ditolyl Tetrazolium Chloride: Used in redox assays and forms a red formazan dye.
Uniqueness: Iodonitrotetrazolium chloride is unique due to its high reactivity and the distinct violet color of its formazan product. This makes it particularly useful in assays where a clear and distinguishable color change is required .
Eigenschaften
IUPAC Name |
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN5O2.ClH.H2O/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;;/h1-13H;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAARSRSLCNBNY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClIN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate](/img/structure/B8022259.png)
![6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate](/img/structure/B8022264.png)



